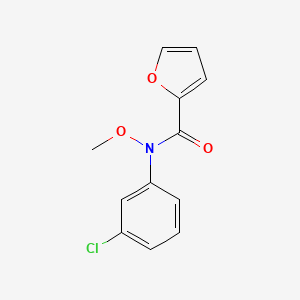
8-Trichloromethyldihydroberberine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Trichloromethyldihydroberberine is an isoquinoline alkaloid derived from the roots of various Berberis species, such as Berberis glaucocarpa . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic diseases like leishmaniasis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .
Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .
化学反应分析
Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学研究应用
作用机制
The mechanism of action of 8-Trichloromethyldihydroberberine involves its interaction with specific molecular targets. Molecular docking studies have revealed that it targets enzymes such as Leishmania N-myristoyl transferase, methionyl-tRNA synthetase, and pteridine reductase 1 . These interactions disrupt essential biological processes in the parasite, leading to its death . In antidiabetic applications, the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .
相似化合物的比较
- Berberine
- Palmatine
- Columbamine
- Jatrorrhizine
Comparison: 8-Trichloromethyldihydroberberine is unique among these compounds due to its trichloromethyl group, which enhances its biological activity . While berberine and palmatine also exhibit antileishmanial and antidiabetic properties, this compound has shown superior efficacy in some studies .
属性
CAS 编号 |
50932-22-4 |
|---|---|
分子式 |
C21H18Cl3NO4 |
分子量 |
454.7 g/mol |
IUPAC 名称 |
16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene |
InChI |
InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3 |
InChI 键 |
CAGHPRDTHLKFCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


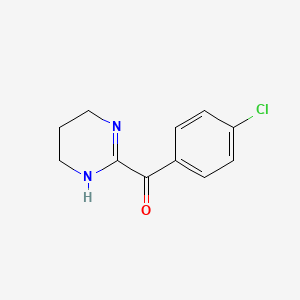
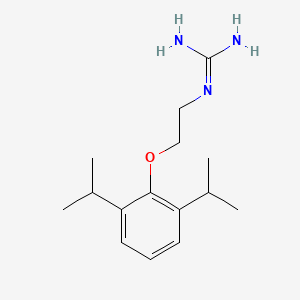
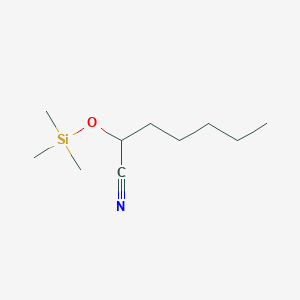

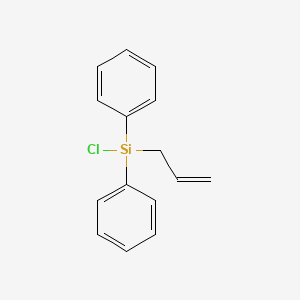
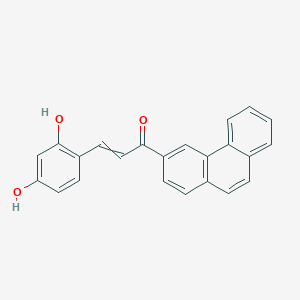
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
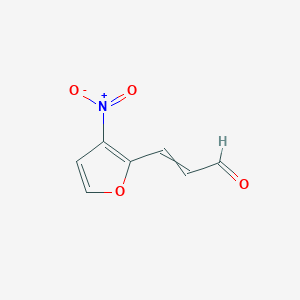
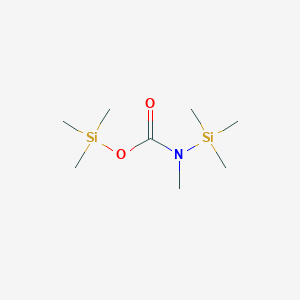
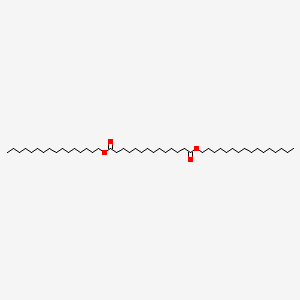
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
